3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS*+ :
- m/z 475.3 [M+H]⁺ (calc. 475.39).
- Fragments:
- m/z 396.2 [M−Br]⁺.
- m/z 291.1 [M−C₇H₆Br]⁺ (imidazo-purine core with hydroxyethyl).
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(2-hydroxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O3/c1-11-9-23-14-15(20-17(23)22(11)7-8-25)21(2)18(27)24(16(14)26)10-12-3-5-13(19)6-4-12/h3-6,9,25H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXSHOVQKUTHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazopurine class and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H28N6O3
- Molecular Weight : 436.5 g/mol
- IUPAC Name : 3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
The compound features a complex structure characterized by an imidazo[2,1-f]purine core with various substituents that influence its chemical reactivity and biological activity.
Research indicates that compounds within the imidazopurine class often interact with specific molecular targets such as receptors and enzymes. The biological activity of 3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is hypothesized to involve:
- Inhibition of Phosphodiesterases (PDEs) : This compound may inhibit PDE activity, leading to increased levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in various signaling pathways.
- Serotonin Receptor Interaction : Similar compounds have shown affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential antidepressant or anxiolytic effects.
Pharmacological Studies
A series of studies have evaluated the biological effects of this compound and related derivatives:
Case Study 1: Antidepressant Potential
In a controlled study involving several imidazopurine derivatives, one derivative exhibited notable antidepressant properties. It was tested using the forced swim test model in mice and showed significant reductions in immobility time compared to controls. This suggests a potential mechanism involving serotonin modulation.
Case Study 2: Anxiolytic Activity
Another study focused on the anxiolytic effects of related compounds. The derivative tested showed a dose-dependent reduction in anxiety-like behavior in animal models. The results indicated that the compound's interaction with serotonin receptors could mediate these effects.
Vergleich Mit ähnlichen Verbindungen
Serotonin Receptor Interactions
- 5-HT₁A Receptor: Compounds like AZ-853 and AZ-861 () demonstrate that substituents at positions 3 and 8 significantly affect 5-HT₁A affinity. The target compound’s bromobenzyl group may mimic arylpiperazine moieties in known agonists, while hydroxyethyl could modulate selectivity over 5-HT₂A receptors .
- Functional Activity : In , AZ-861’s trifluoromethyl group conferred stronger agonism than AZ-853’s fluorophenyl, suggesting electron-withdrawing substituents enhance receptor activation. The bromine in the target compound may similarly stabilize ligand-receptor interactions .
Phosphodiesterase (PDE) Inhibition
- PDE4B/PDE10A: highlights imidazopurine-dione derivatives (e.g., Compound 5) with inhibitory activity against PDE4B and PDE10A. Substituents like 6,7-dimethoxyisoquinolinylbutyl at position 8 are critical for enzyme binding. The target compound’s hydroxyethyl group lacks this bulk but may interact with PDE catalytic sites via hydrogen bonding .
Antidepressant Potential
- In Vivo Efficacy : AZ-853 and AZ-861 reduced immobility time in the forced swim test (FST) in mice, with AZ-853 showing better brain penetration. The target compound’s bromobenzyl group may improve CNS bioavailability compared to smaller halogens (e.g., F) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
